(2,6-Dimethoxyphenyl)magnesium bromide
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Overview
Description
(2,6-Dimethoxyphenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is represented by the chemical formula C8H9BrMgO2 and is typically used in various chemical reactions to introduce the 2,6-dimethoxyphenyl group into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,6-Dimethoxyphenyl)magnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an aryl bromide with magnesium metal in an anhydrous solvent, usually diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under inert atmosphere conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium metal with the aryl bromide .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous solvents like diethyl ether or THF under inert atmosphere conditions .
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, carboxylic acids, and various substituted aromatic compounds .
Scientific Research Applications
(2,6-Dimethoxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to introduce the 2,6-dimethoxyphenyl group into target molecules.
Pharmaceuticals: Plays a role in the synthesis of complex drug molecules.
Material Science: Used in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (2,6-Dimethoxyphenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- 2,4-Dimethoxyphenylmagnesium bromide
- 2,6-Dimethylphenylmagnesium bromide
Uniqueness
(2,6-Dimethoxyphenyl)magnesium bromide is unique due to the presence of two methoxy groups on the aromatic ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of molecules where the 2,6-dimethoxyphenyl group is desired .
Properties
IUPAC Name |
magnesium;1,3-dimethoxybenzene-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWQALUSUOBXCO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C(=CC=C1)OC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293441 |
Source
|
Record name | Bromo(2,6-dimethoxyphenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137600-71-6 |
Source
|
Record name | Bromo(2,6-dimethoxyphenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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